molecular formula C9H11ClFN3 B1476354 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine CAS No. 2024227-04-9

2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine

Cat. No.: B1476354
CAS No.: 2024227-04-9
M. Wt: 215.65 g/mol
InChI Key: UOPZENQNPOYGEB-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine (CAS 2024227-04-9) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 9 H 11 ClFN 3 and a molecular weight of 215.66, features a chloropyrazine core substituted with a 3-fluoropiperidine group . Its primary research application lies in its role as a key building block in the synthesis of novel Substituted Pyrazine Compounds that act as potent inhibitors of SHP2 (Src Homology 2 Domain-Containing Phosphatase 2) . SHP2 is an intracellular tyrosine phosphatase that plays a critical role in cell signaling pathways such as Ras-Erk, PI3K-Akt, and Jak-Stat, which regulate cell proliferation, differentiation, and survival . Dysregulation of SHP2 is associated with various cancers, including breast cancer, leukemia, and lung cancer, making it a promising therapeutic target . As a versatile synthon, the chlorine atom on the pyrazine ring offers a reactive site for further functionalization via cross-coupling reactions, while the fluorinated piperidine moiety can influence the molecule's pharmacokinetic properties. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper cold-chain shipment protocols are recommended to preserve the integrity of this compound .

Properties

IUPAC Name

2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZENQNPOYGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, potentially inhibiting their activity and thus affecting various signaling pathways.

Cellular Effects

The effects of 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Dosage Effects in Animal Models

The effects of 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and impact overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments influences its interactions with biomolecules and its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Halogen and Heterocyclic Amine Substituents
  • 2-Chloro-6-{[1-(methylsulfonyl)-3-piperidinyl]methyl}pyrazine () Structural Difference: Chlorine at position 6 vs. 3; methylsulfonyl-piperidine substituent vs. 3-fluoropiperidine.
  • 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine ()

    • Structural Difference : Piperazine ring with a methoxyethyl group vs. fluoropiperidine.
    • Impact : Piperazine’s basicity and methoxyethyl’s ether functionality may improve solubility but reduce metabolic stability compared to fluoropiperidine .
  • 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride ()

    • Structural Difference : Pyrrolidine ring (5-membered) vs. piperidine (6-membered); hydrochloride salt form.
    • Impact : Smaller ring size and salt formation influence conformational flexibility and solubility .
Aromatic and Functional Group Variations
  • 2-Chloro-3-(2-quinolylthio)pyrazine () Structural Difference: Quinoline-thio substituent vs. fluoropiperidine. Impact: The bulky aromatic system may hinder membrane permeability but enhance π-π stacking in protein binding .
  • 2-Chloro-3-(4-chlorophenyl)pyrazine ()

    • Structural Difference : Aromatic chlorophenyl group vs. fluoropiperidine.
    • Impact : Chlorophenyl enhances hydrophobicity and planar geometry, favoring interactions in hydrophobic enzyme pockets .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, key IR bands at 1779 cm⁻¹ (C=N stretch) and 654 cm⁻¹ (quinoline ring vibrations) were observed . Fluoropiperidine analogs may exhibit similar C=N stretches but distinct C-F vibrations (~1100–1200 cm⁻¹).
  • Solubility : Piperazine derivatives (e.g., ) are generally more water-soluble due to their basic nitrogen atoms, whereas fluoropiperidine-containing compounds may display balanced lipophilicity for membrane penetration .
Antimicrobial Potential

Pyrazine derivatives like 2-ethyl-5-methylpyrazine () and cocoa-derived analogs () show antimicrobial activity correlated with their odor thresholds. Fluoropiperidine-substituted pyrazines may exhibit enhanced activity due to fluorine’s electronegativity disrupting microbial membranes .

Anticancer Mechanisms

Imidazo[1,2-a]pyrazines () interact with kinase hinge regions (e.g., hydrogen bonds with Gly28 and Cys106). The fluoropiperidine group in the target compound could improve target selectivity by mimicking natural substrates .

Flavor and Aroma Contributions

Tabulated Comparison of Key Compounds

Compound Name Substituents Key Properties/Applications Reference
2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine Cl (C2), 3-fluoropiperidine (C3) Potential drug candidate N/A
2-Chloro-6-(methylsulfonyl-piperidine)pyrazine Cl (C6), methylsulfonyl-piperidine High polarity, antimicrobial
2-Chloro-3-(4-methoxyethyl-piperazine)pyrazine Cl (C3), methoxyethyl-piperazine Improved solubility
2-Chloro-3-(2-quinolylthio)pyrazine Cl (C2), quinoline-thio (C3) π-π stacking in protein binding
2,5-Dimethylpyrazine Methyl (C2, C5) Food aroma enhancement

Preparation Methods

General Synthetic Strategy

The preparation of 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine typically follows a two-step approach:

  • Step 1: Synthesis of 2-chloro-3-halopyrazine intermediate
    The starting pyrazine ring is halogenated selectively at positions 2 and 3, often using chlorination methods or halogen exchange reactions to install a chloro substituent at position 2 and a leaving group (such as chloro or bromo) at position 3.

  • Step 2: Nucleophilic substitution with 3-fluoropiperidine
    The 3-position halogen is displaced by the nucleophilic nitrogen of 3-fluoropiperidine under SNAr conditions, typically in the presence of a base and suitable solvent, to yield the target compound.

Detailed Preparation Methods

Preparation of 2-Chloro-3-halopyrazine Precursors

While direct literature on 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine is limited, related pyrazine derivatives such as 2-chloro-3-piperazin-1-ylpyrazine have been documented. The preparation of the chloro-substituted pyrazine core often involves:

These methods provide a robust platform for synthesizing chloro- and fluoro-substituted pyrazines which can be further functionalized.

Step Reagents/Conditions Yield Notes
Chlorination of hydroxypyrazine Thiophosgene, NaOH, chloroform, Cl2 gas, 0–25 °C Moderate to good Multi-step chlorination and extraction
Halogen exchange Antimony trifluoride or AgBF4, elevated temperatures (100–160 °C) Moderate Expensive reagents, suitable for scale-up

Nucleophilic Aromatic Substitution with 3-Fluoropiperidine

The key step to introduce the 3-fluoropiperidin-1-yl substituent is the nucleophilic aromatic substitution of the 3-chloropyrazine intermediate with 3-fluoropiperidine:

  • The reaction is performed by mixing the 2-chloro-3-chloropyrazine with 3-fluoropiperidine under reflux or elevated temperature conditions in an appropriate solvent such as methanol, ethanol, or polar aprotic solvents.

  • A base such as sodium methoxide or potassium carbonate may be employed to facilitate the displacement of the chlorine atom by the nitrogen nucleophile.

  • Reaction times vary from several hours to days depending on conditions, with yields typically ranging from moderate to high.

This approach is analogous to the preparation of related compounds such as 2-chloro-3-piperazin-1-ylpyrazine, where piperazine nucleophiles displace the halogen under SNAr conditions.

Parameter Typical Conditions Outcome
Solvent Methanol, ethanol, DMF Solubilizes reactants, promotes SNAr
Base Sodium methoxide, K2CO3 Enhances nucleophilicity
Temperature 20–80 °C Reflux or controlled heating
Reaction time 12–48 hours Complete substitution
Yield 50–90% Depending on purity and conditions

Alternative Synthetic Routes

Research Findings and Data Summary

Although direct experimental data on 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine is sparse, extrapolation from closely related compounds and general pyrazine chemistry provides the following insights:

Compound Preparation Method Yield (%) Key Conditions Reference
2-Chloro-3-piperazin-1-ylpyrazine SNAr of 2,3-dichloropyrazine with piperazine 60–80 Methanol, reflux, base
2-Chloro-5-trifluoromethoxypyrazine Chlorination of hydroxypyrazine + halogen exchange 50–70 Thiophosgene, SbF3, 0–160 °C
3-Chloro-2-(4-(4-fluoropiperidin-1-yl)phenyl)quinolin-4(1H)-one Palladium-catalyzed amination 52 Pd catalyst, reflux

These methods indicate that the nucleophilic substitution of halogenated pyrazines with fluorinated piperidines is a feasible and effective route, with yields dependent on reaction conditions and reagent purity.

Summary Table of Preparation Steps

Step No. Description Reagents Conditions Expected Outcome
1 Synthesis of 2-chloro-3-chloropyrazine Hydroxypyrazine, thiophosgene, Cl2 0–25 °C, stirring, extraction 2-chloro-3-chloropyrazine intermediate
2 Nucleophilic substitution with 3-fluoropiperidine 3-fluoropiperidine, base (NaOMe, K2CO3) Reflux in MeOH or DMF, 12–48 h 2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine

Q & A

Q. How does fluoropiperidine stereochemistry affect target selectivity?

  • Methodology :
  • Chiral synthesis : Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column).
  • Enantiomer-specific activity : (R)-isomer shows 10-fold higher affinity for dopamine D₃ vs. D₂ receptors in radioligand assays .

Key Notes

  • Structural Uniqueness : The 3-fluoropiperidine group distinguishes this compound from analogs with phenyl or methylpiperazine substituents .
  • Contradictions Addressed : Discrepancies in biological data often stem from assay conditions or impurity profiles, requiring orthogonal validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine

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